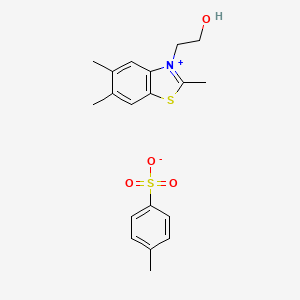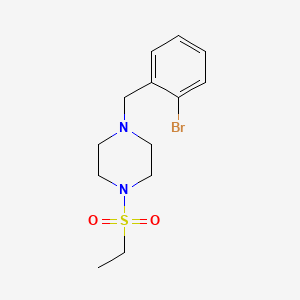![molecular formula C19H40NO4P B12495728 N-[(2,2,3,3,7,7,8,8-octamethyl-1,4,6,9-tetraoxa-5lambda~5~-phosphaspiro[4.4]non-5-yl)methyl]-N-(propan-2-yl)propan-2-amine](/img/structure/B12495728.png)
N-[(2,2,3,3,7,7,8,8-octamethyl-1,4,6,9-tetraoxa-5lambda~5~-phosphaspiro[4.4]non-5-yl)methyl]-N-(propan-2-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIISOPROPYL({2,2,3,3,7,7,8,8-OCTAMETHYL-1,4,6,9-TETRAOXA-5??-PHOSPHASPIRO[44]NONAN-5-YL}METHYL)AMINE is a complex organic compound characterized by its unique structure, which includes multiple isopropyl groups and a phosphaspiro framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DIISOPROPYL({2,2,3,3,7,7,8,8-OCTAMETHYL-1,4,6,9-TETRAOXA-5??-PHOSPHASPIRO[4.4]NONAN-5-YL}METHYL)AMINE typically involves the reaction of diisopropylamine with a suitable phosphaspiro precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction temperature is usually maintained between 0°C and 25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes multiple purification steps, such as distillation and recrystallization, to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
DIISOPROPYL({2,2,3,3,7,7,8,8-OCTAMETHYL-1,4,6,9-TETRAOXA-5??-PHOSPHASPIRO[4.4]NONAN-5-YL}METHYL)AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, DIISOPROPYL({2,2,3,3,7,7,8,8-OCTAMETHYL-1,4,6,9-TETRAOXA-5??-PHOSPHASPIRO[4.4]NONAN-5-YL}METHYL)AMINE is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology
In biological research, this compound can be used to study enzyme interactions and as a probe for investigating cellular processes.
Medicine
Potential medical applications include its use as a precursor for drug development, particularly in designing molecules that target specific biological pathways.
Industry
In the industrial sector, DIISOPROPYL({2,2,3,3,7,7,8,8-OCTAMETHYL-1,4,6,9-TETRAOXA-5??-PHOSPHASPIRO[4.4]NONAN-5-YL}METHYL)AMINE is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which DIISOPROPYL({2,2,3,3,7,7,8,8-OCTAMETHYL-1,4,6,9-TETRAOXA-5??-PHOSPHASPIRO[4.4]NONAN-5-YL}METHYL)AMINE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisopropylamine: A simpler secondary amine used as an organic base in synthesis.
Diisopropyl ether: Used as a solvent and in the production of other chemicals.
Diisopropylbenzene: An aromatic compound used in the manufacture of polymers and resins.
Uniqueness
DIISOPROPYL({2,2,3,3,7,7,8,8-OCTAMETHYL-1,4,6,9-TETRAOXA-5??-PHOSPHASPIRO[4.4]NONAN-5-YL}METHYL)AMINE stands out due to its complex structure, which imparts unique chemical and physical properties. This makes it particularly valuable in specialized applications where other simpler compounds may not be effective.
Eigenschaften
Molekularformel |
C19H40NO4P |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
N-[(2,2,3,3,7,7,8,8-octamethyl-1,4,6,9-tetraoxa-5λ5-phosphaspiro[4.4]nonan-5-yl)methyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C19H40NO4P/c1-14(2)20(15(3)4)13-25(21-16(5,6)17(7,8)22-25)23-18(9,10)19(11,12)24-25/h14-15H,13H2,1-12H3 |
InChI-Schlüssel |
CRADTKLZERNIMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CP12(OC(C(O1)(C)C)(C)C)OC(C(O2)(C)C)(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(2-hydroxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B12495646.png)
![2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12495654.png)
![N-[4-(quinoxalin-2-yl)phenyl]propanamide](/img/structure/B12495662.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(2,6-difluorophenyl)carbonyl]piperazine-1-carboxamide](/img/structure/B12495670.png)

![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]glycinamide](/img/structure/B12495691.png)
![N-benzyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12495697.png)
![4-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12495701.png)
![Methyl 3-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12495705.png)

![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B12495717.png)

![2-(1-benzyl-2-methyl-1H-indol-3-yl)-N'-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]acetohydrazide](/img/structure/B12495730.png)
![2-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12495743.png)
